molecular formula C7H14O3 B1254784 3-Ethoxypropyl acetate

3-Ethoxypropyl acetate

Cat. No.: B1254784
M. Wt: 146.18 g/mol
InChI Key: VXKUOGVOWWPRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxypropyl acetate is an acetate ester that is propyl acetate substituted by an ethoxy group at position 3. It is an acetate ester and an ether.

Scientific Research Applications

Enzymatic Resolution of Alcohols

Research has shown that 1-Ethoxyvinyl acetate, a related compound to 3-Ethoxypropyl acetate, is a highly effective acyl donor for the enzymatic resolution of alcohols. It demonstrates high reactivity and selectivity, comparable to widely used reagents like vinyl acetate, and generates ethyl acetate as a single byproduct, which is less reactive and more favorable compared to acetaldehyde produced by vinyl acetate (Kita et al., 1996). Additionally, 1-Ethoxyvinyl esters, which are closely related to this compound, are recognized for their superior performance over other major reagents, such as vinyl and isopropenyl esters, in enzymatic resolutions (Kita et al., 2000).

Catalysts in Chemical Synthesis

This compound and its derivatives find applications in chemical synthesis. For instance, 3-Chloro-2-hydroxypropyl acetate, which is a derivative, is used in producing various epoxy resins and reactive polymers for coating metals, leather, paper, and wood. Its synthesis via regioselective ring-opening reactions has been studied, highlighting its significance in industrial applications (Yadav & Surve, 2013).

Pharmaceutical and Medical Research

In the realm of pharmaceutical research, derivatives of this compound have been explored. For instance, ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a related compound, has been studied as a platelet aggregation inhibitor, highlighting its potential application in thrombotic disorder treatments (Thomasberger et al., 1999).

Bioengineering and Bioprocesses

In the field of bioengineering, research has focused on the conversion of acetate to valuable chemicals using engineered bacteria. For example, Escherichia coli has been genetically modified to convert acetate efficiently into 3-hydroxypropionic acid, a valuable chemical in various industrial applications. This study demonstrates the potential of using acetate, an abundant carbon source, for producing high-value chemicals in microbial processes (Lee et al., 2018).

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-ethoxypropyl acetate

InChI

InChI=1S/C7H14O3/c1-3-9-5-4-6-10-7(2)8/h3-6H2,1-2H3

InChI Key

VXKUOGVOWWPRNM-UHFFFAOYSA-N

SMILES

CCOCCCOC(=O)C

Canonical SMILES

CCOCCCOC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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